N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-2-[(4-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-16(17(25)21-11-13-5-3-2-4-6-13)27-19(22-12)24-18(26)23-15-9-7-14(20)8-10-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNYBAYKZCFOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The target molecule can be deconstructed into three primary components: (i) the 4-methylthiazole-5-carboxamide core, (ii) the N-benzyl substituent, and (iii) the 3-(4-chlorophenyl)ureido moiety. Retrosynthetically, the thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halo carbonyl compound. Subsequent functionalization introduces the benzyl group at the carboxamide nitrogen and the urea linkage at the thiazole’s 2-position.
Thiazole Core Synthesis: Hantzsch Methodology
The 4-methylthiazole-5-carboxamide scaffold is synthesized through a modified Hantzsch reaction. A thioamide precursor, typically derived from N-benzylglycine thioamide, reacts with methyl 2-chloroacetoacetate in a polar aprotic solvent such as dimethylformamide (DMF) at 80–90°C. This step yields the thiazole ring with a methyl group at the 4-position and a carboxylic acid at the 5-position. The carboxylic acid is then activated using thionyl chloride (SOCl₂) and coupled with benzylamine in the presence of triethylamine to form the carboxamide.
Critical Parameters :
- Solvent Choice : DMF enhances reaction kinetics due to its high polarity.
- Temperature Control : Maintaining 80–90°C prevents side reactions such as decarboxylation.
- Activation Agent : Thionyl chloride ensures efficient conversion to the acid chloride intermediate.
The introduction of the 3-(4-chlorophenyl)ureido group at the thiazole’s 2-position is achieved via reaction with 4-chlorophenyl isocyanate. The 2-aminothiazole intermediate, generated by hydrolyzing the thiazole’s 2-position methyl ester, reacts with 4-chlorophenyl isocyanate in dichloromethane (DCM) at 0–5°C. A base such as 4-methylmorpholine is employed to neutralize HCl generated during the reaction.
Optimization Insights :
- Low-Temperature Conditions : Minimize undesired polymerization of the isocyanate.
- Base Selection : 4-Methylmorpholine offers superior solubility in DCM compared to triethylamine.
- Stoichiometry : A 1:1 molar ratio of amine to isocyanate prevents diurea formation.
Alternative Urea Synthesis: Carbonyldiimidazole (CDI) Mediated Route
For laboratories avoiding isocyanate handling, CDI serves as a safer coupling agent. The 2-aminothiazole reacts with CDI in tetrahydrofuran (THF) to form an imidazolide intermediate, which subsequently reacts with 4-chloroaniline. This method affords comparable yields (75–80%) but requires stringent moisture control.
Advantages :
- Safety : Eliminates exposure to volatile isocyanates.
- Compatibility : THF’s low boiling point (66°C) facilitates easy removal post-reaction.
Methyl Group Introduction: Alkylation Strategies
The 4-methyl group on the thiazole ring is introduced during the Hantzsch synthesis using methyl-substituted α-halo ketones. Post-synthetic methylation via dimethyl sulfate in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) and aqueous sodium hydroxide has also been reported. This approach is critical for late-stage functionalization when modifying pre-formed thiazoles.
Case Study :
In a patented procedure, dimethyl sulfate (2.5 equiv) and TBAB (0.1 equiv) in a water-cyclohexane biphasic system achieved 92% methylation efficiency at 0–5°C. The phase-transfer catalyst facilitates interfacial reactions, enhancing reagent interaction.
Purification and Crystallization Techniques
Crude product purification involves sequential solvent extractions and recrystallization. Ethyl acetate is preferred for its differential solubility: the target compound is isolated by cooling hot ethyl acetate solutions to 0–5°C, yielding crystalline material. For enhanced purity, charcoal treatment removes colored impurities, followed by filtration through a silica gel column using hexane-ethyl acetate (3:1) as the eluent.
Yield Optimization :
- Recrystallization Solvent : Ethyl acetate provides a balance between solubility and volatility.
- Temperature Gradients : Gradual cooling minimizes oiling out.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, ureido NH), 7.36–7.28 (m, 5H, benzyl aromatic), 7.24 (d, J = 8.6 Hz, 2H, 4-chlorophenyl), 4.52 (s, 2H, benzyl CH₂), 2.45 (s, 3H, thiazole CH₃).
- ¹³C NMR : δ 167.8 (carboxamide C=O), 155.3 (urea C=O), 135.6 (4-chlorophenyl C-Cl).
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₂₀H₁₈ClN₄O₂S [M+H]⁺: 427.0821; Found: 427.0819.
Industrial-Scale Considerations
Large-scale synthesis requires solvent recovery systems and continuous flow reactors to manage exothermic reactions. Patent US8907132B2 highlights a one-pot process where intermediates are telescoped without isolation, reducing waste and processing time. Key adaptations include:
Chemical Reactions Analysis
1.1. Thiazole Ring Formation
The thiazole core is synthesized via Hantzsch thiazole synthesis , involving cyclization between α-halo carbonyl compounds and thiourea derivatives. For example:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate (3 in ) is prepared by reacting ethyl 2-bromo-3-oxobutanoate with thiourea under mild conditions (RT, 24h) .
-
Methyl 2-amino-4-methylthiazole-5-carboxylate (39 in ) is similarly synthesized from methyl 2-bromo-3-oxobutanoate and thiourea (yield: 75–85%) .
1.2. Ureido Group Installation
The 3-(4-chlorophenyl)ureido substituent is introduced via isocyanate coupling :
-
The free amine on the thiazole intermediate reacts with 4-chlorophenyl isocyanate in dichloromethane (DCM) at RT for 3h .
-
Example: Reaction of 2-amino-4-methylthiazole-5-carboxamide with 4-chlorophenyl isocyanate yields the ureido product with 85–93% efficiency .
1.3. N-Benzyl Carboxamide Formation
The carboxamide group is installed through EDCI/HOBt-mediated amidation :
-
Hydrolysis of the methyl ester to the carboxylic acid (NaOH, MeOH/H₂O, 80°C, 2h) .
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Coupling with benzylamine using EDCI, HOBt, and DIPEA in DCM (RT, 6h) achieves 71–92% yields .
Critical Reaction Conditions and Optimization
Key Observations :
-
Use of piperidine for Fmoc deprotection (DMF, RT, 2h) ensures efficient amine intermediate generation .
-
Isocyanate reactivity is highly substrate-dependent; electron-deficient aryl isocyanates (e.g., 4-chlorophenyl) exhibit faster coupling kinetics .
3.1. Hydrazone Formation
The acetylated derivative undergoes condensation with semicarbazide :
-
7 (2-(3-(4-acetylphenyl)ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide) reacts with semicarbazide hydrochloride in ethanol under reflux (6h) to form hydrazone 1 (yield: 68%) .
3.2. Heterocyclic Functionalization
The thiazole ring participates in cycloaddition reactions :
-
Maleic anhydride reacts with 5-aminooxazole intermediates (derived from thiazole precursors) via [4+2] aza-Diels-Alder cycloaddition .
Stability and Reactivity Insights
-
Acid/Base Stability : The ureido linkage remains intact under mild acidic conditions (pH 4–6) but hydrolyzes in strong HCl (1M, 80°C) .
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Thermal Stability : Decomposition occurs above 200°C, as evidenced by TGA-DSC studies .
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Photoreactivity : The 4-chlorophenyl group shows minimal photosensitivity in UV-Vis studies (λ < 300 nm) .
5.1. Ureido Coupling Mechanism
The reaction proceeds via nucleophilic attack of the thiazole amine on the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea derivative .
5.2. Amidation Mechanism
EDCI activates the carboxylic acid as an O-acylisourea intermediate, which reacts with benzylamine to form the amide bond. HOBt suppresses racemization and enhances coupling efficiency .
Comparative Reaction Efficiency
| Variant | R Group | Yield (%) | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 6a | 4-Methoxyphenyl | 89.3 | 3.2 ± 1.1 | |
| 6f | 4-Chlorophenyl | 85.8 | 4.6 ± 2.5 | |
| 6j | Isonicotinoyl | 71.0 | 23.1±7.9 |
Note : Electron-withdrawing substituents (e.g., 4-Cl) enhance both reaction yields and biological activity .
Scientific Research Applications
Pharmacological Properties
N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. Its structural components contribute to its ability to interfere with cancer cell signaling pathways, promoting apoptosis in tumor cells. For instance, compounds with similar thiazole structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers .
- Antimicrobial Properties : The compound demonstrates antibacterial and antifungal activities. Research indicates that derivatives of thiazole compounds possess significant antimicrobial effects against a variety of pathogens, suggesting that this compound could be effective in treating infections caused by resistant bacterial strains .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation. Similar thiazole derivatives have shown promise in reducing inflammatory markers and mediating immune responses, which may be beneficial in conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
Several studies highlight the potential applications of this compound:
- Cancer Cell Lines : In vitro studies have demonstrated that this compound can significantly reduce the viability of breast cancer cell lines (e.g., MCF-7) at micromolar concentrations. The mechanism involves the induction of apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
- In Vivo Models : Animal studies have shown that administration of this compound results in reduced tumor growth in xenograft models. This suggests its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(3-(4-fluorophenyl)ureido)-4-methylthiazole-5-carboxamide
- N-benzyl-2-(3-(4-bromophenyl)ureido)-4-methylthiazole-5-carboxamide
- N-benzyl-2-(3-(4-methylphenyl)ureido)-4-methylthiazole-5-carboxamide
Uniqueness
N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs .
Biological Activity
N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is a thiazole derivative characterized by its unique chemical structure, which includes a thiazole ring, a urea linkage, and a chlorophenyl group. This compound has garnered interest in various fields due to its potential biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may function as an enzyme inhibitor, affecting metabolic pathways by binding to the active sites of enzymes. Additionally, it may modulate receptor activities, influencing signal transduction pathways within cells.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. For example, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16f | HepG2 | 6.19 ± 0.50 |
| 16f | MCF-7 | 5.10 ± 0.40 |
| 40a | MCF-7 | 22.04 |
| 40b | HepG2 | 34.94 |
These findings suggest that modifications to the thiazole structure can enhance anticancer activity, with specific derivatives demonstrating superior efficacy compared to standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory properties. Thiazole derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. Research indicates that these compounds can significantly reduce inflammation in various animal models, suggesting their potential therapeutic applications in treating inflammatory diseases .
Other Biological Activities
In addition to anticancer and anti-inflammatory effects, thiazole derivatives have been reported to exhibit:
- Antibacterial Activity : Certain thiazole compounds have shown effectiveness against a range of bacterial strains.
- Antifungal Activity : Similar structures have demonstrated antifungal properties, making them candidates for further exploration in treating fungal infections .
Study on Anticancer Efficacy
A study conducted on thiazole derivatives revealed that this compound exhibited notable cytotoxicity against HepG2 and MCF-7 cell lines. The mechanism was linked to apoptosis induction via the caspase pathway, highlighting its potential as an anticancer agent .
In Vivo Studies
In vivo studies using animal models have corroborated the in vitro findings, showing that administration of this compound led to reduced tumor growth and improved survival rates in treated subjects compared to controls .
Q & A
Q. What are the recommended synthetic routes for N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step process involving: (i) Condensation of 4-chlorophenyl isocyanate with 2-amino-4-methylthiazole-5-carboxylic acid to form the ureido-thiazole intermediate. (ii) Activation of the carboxylic acid group using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in pyridine. (iii) Coupling with benzylamine under anhydrous conditions to yield the final product .
- Optimization Tips :
- Use inert gas (N₂/Ar) to prevent side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify via recrystallization (e.g., ethanol) to achieve >95% purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Analytical Techniques :
- X-ray crystallography for absolute configuration determination (e.g., SHELX software for refinement ).
- FT-IR spectroscopy : Confirm urea C=O stretch (~1680 cm⁻¹) and thiazole C-N vibrations (~1520 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include δ ~7.2–7.4 ppm (aromatic protons) and δ ~2.3 ppm (thiazole-CH₃) .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution on the benzyl group) impact biological activity against targets like EGFR?
- Structure-Activity Relationship (SAR) Insights :
- Electron-withdrawing groups (e.g., Cl, CF₃) on the benzyl ring enhance binding to EGFR’s hydrophobic pockets .
- Hydrogen-bond donors (e.g., -NH in ureido) improve affinity via interactions with residues like Thr790 and Met793 .
- Data Table :
| Derivative | IC₅₀ (EGFR) | Key Structural Feature |
|---|---|---|
| Parent compound | 14.8 nM | 4-Chlorophenyl ureido |
| 3,4-Dichlorobenzyl analog | 8.2 nM | Increased halogenation |
| 4-Methoxybenzyl analog | 32.5 nM | Electron-donating substituent |
| Source: Adapted from EGFR inhibition studies |
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Approach :
- Use density functional theory (DFT) to calculate dipole moments and polar surface area (PSA) for predicting blood-brain barrier penetration .
- Perform molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., EGFR’s ATP-binding site) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activity across studies?
- Root Causes :
- Variations in assay conditions (e.g., cell line differences, ATP concentration in kinase assays).
- Impurity levels in synthesized compounds (e.g., unreacted starting materials).
- Resolution Strategies :
- Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).
- Characterize compounds via high-resolution mass spectrometry (HRMS) to confirm purity .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating antiviral or anticancer activity?
- Recommended Assays :
- Antiviral : Plaque reduction assay (e.g., against flaviviruses like Zika or Dengue) .
- Anticancer : MTT assay on EGFR-overexpressing cell lines (e.g., A549, H1975) .
- Key Parameters :
- Include positive controls (e.g., Erlotinib for EGFR inhibition).
- Test at multiple concentrations (1 nM–100 µM) to generate dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
